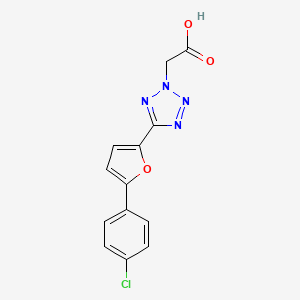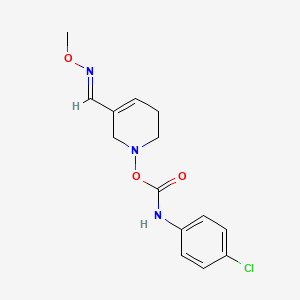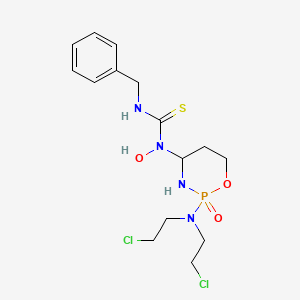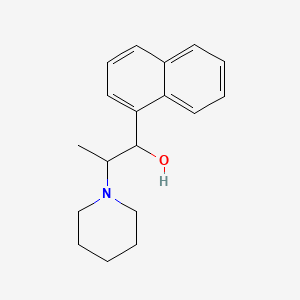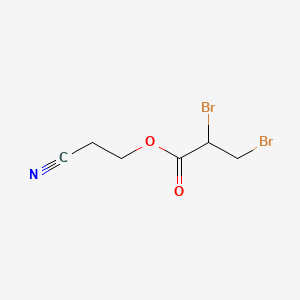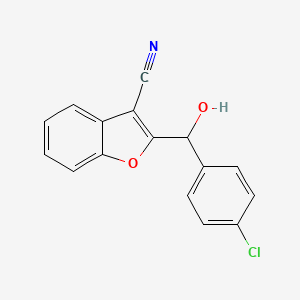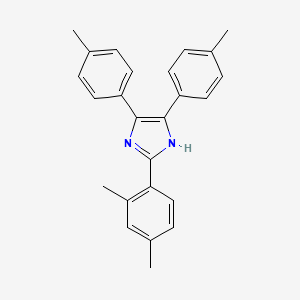
2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジメチルフェニル)-4,5-ビス(4-メチルフェニル)-1H-イミダゾールは、イミダゾール類に属する有機化合物です。イミダゾール類は、2つの非隣接窒素原子を含む5員環を持つ複素環式化合物です。この特定の化合物は、イミダゾール環に2つの4-メチルフェニル基と1つの2,4-ジメチルフェニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
2-(2,4-ジメチルフェニル)-4,5-ビス(4-メチルフェニル)-1H-イミダゾールの合成は、通常、多段階の有機反応を伴います。 一般的な方法の1つは、鈴木-宮浦カップリング反応です。これは、アリールハライドと有機ホウ素化合物間の、パラジウム触媒によるクロスカップリング反応です 。反応条件には、パラジウム触媒、炭酸カリウムなどの塩基、トルエンやエタノールなどの溶媒の使用が含まれることがよくあります。反応は、酸化を防ぐために、窒素やアルゴンなどの不活性雰囲気下で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、規模はより大きくなります。連続フローリアクターと自動化システムを使用することで、合成の効率と収率を向上させることができます。さらに、精製プロセスには、再結晶、クロマトグラフィー、蒸留などの技術が用いられて、所望の純度が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired purity.
化学反応の分析
反応の種類
2-(2,4-ジメチルフェニル)-4,5-ビス(4-メチルフェニル)-1H-イミダゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: 求電子置換反応と求核置換反応は、芳香環またはイミダゾール環で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: パラジウム触媒による水素ガス。
置換: 求電子置換には臭素や塩素などのハロゲン化剤、求核置換にはアミンやチオールなどの求核剤。
主要生成物
これらの反応によって生成される主要生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノンが生成される場合があり、還元により対応するアミンが生成される場合があります。
科学的研究の応用
2-(2,4-ジメチルフェニル)-4,5-ビス(4-メチルフェニル)-1H-イミダゾールは、科学研究においていくつかの応用があります。
化学: 配位化学における配位子として、および有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 特に抗炎症剤や抗腫瘍剤として、創薬における可能性のある用途について調査されています。
産業: ポリマーや高度なコーティングなどの新しい材料の開発に利用されています。
作用機序
2-(2,4-ジメチルフェニル)-4,5-ビス(4-メチルフェニル)-1H-イミダゾールの作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、特定の酵素や受容体を阻害することにより、生物学的反応を引き起こす可能性があります。正確な分子標的と経路は、特定の用途や使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
- 2-(2,4-ジメチルフェニル)-4,5-ジフェニル-1H-イミダゾール
- 2-(2,4-ジメチルフェニル)-4,5-ビス(3-メチルフェニル)-1H-イミダゾール
独自性
2-(2,4-ジメチルフェニル)-4,5-ビス(4-メチルフェニル)-1H-イミダゾールは、置換基の特定の配置によりユニークです。これは、化学反応性と生物活性を影響を与える可能性があります。2,4-ジメチルフェニル基と4-メチルフェニル基の両方の存在は、他の分子との相互作用に影響を与える可能性のある、独特の立体および電子環境を提供します。
特性
CAS番号 |
121111-59-9 |
|---|---|
分子式 |
C25H24N2 |
分子量 |
352.5 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C25H24N2/c1-16-5-10-20(11-6-16)23-24(21-12-7-17(2)8-13-21)27-25(26-23)22-14-9-18(3)15-19(22)4/h5-15H,1-4H3,(H,26,27) |
InChIキー |
HZJDFBLYBNLMIX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



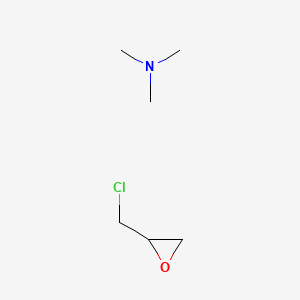
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)
